
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium is a complex organic compound that features a pyrrole ring fused with a pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. This method has been optimized to use t-BuOK as a base for the triflation step, which has shown high efficiency . The one-pot protocol is preferred over conventional step-by-step synthesis due to its better performance and efficiency .
Industrial Production Methods
For industrial-scale production, the method allows the production of up to 60 grams of the target compound in one run using commercially available reagents and common laboratory equipment . This makes it feasible for large-scale applications and commercialization.
化学反应分析
Types of Reactions
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the pyrrole or pyridinium rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrrole derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules through C-C coupling reactions.
Biology: The compound is explored for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism by which 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: These compounds share a similar pyrrole structure and are used in similar applications.
4-Hydroxy-2-quinolones: These compounds have different heterocyclic structures but are also used in medicinal chemistry and material science.
Uniqueness
What sets 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium apart is its unique combination of a pyrrole ring and a pyridinium ion, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in drug development and material science .
属性
CAS 编号 |
918871-84-8 |
|---|---|
分子式 |
C10H13N2+ |
分子量 |
161.22 g/mol |
IUPAC 名称 |
3-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C10H13N2/c1-12-6-2-3-10(8-12)9-4-5-11-7-9/h2-4,6,8,11H,5,7H2,1H3/q+1 |
InChI 键 |
ULRNXTUTRXBQGW-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=CC(=C1)C2=CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


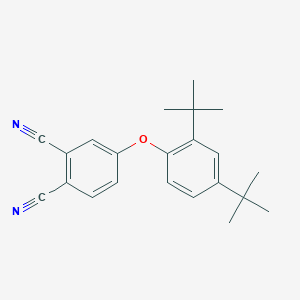
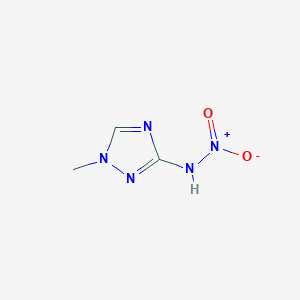
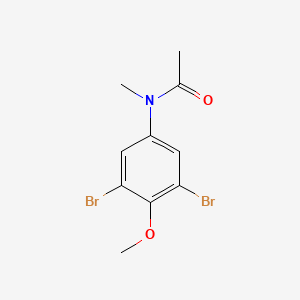
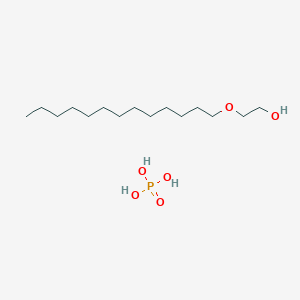
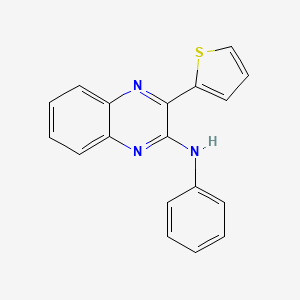
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)
![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
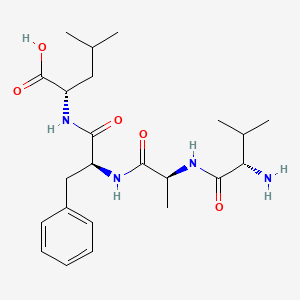

![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
